Norfluoxetine
説明
Overview of Norfluoxetine as an Active Metabolite
This compound is a critical component in the pharmacological activity of fluoxetine (B1211875), a member of the selective serotonin (B10506) reuptake inhibitor (SSRI) class of antidepressants. wikipedia.org Its role extends beyond that of a simple breakdown product, as it possesses its own significant biological activity.
The metabolic pathway is stereoselective. mdpi.com Fluoxetine is administered as a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine. fda.gov Both are metabolized to their corresponding this compound enantiomers, (R)-norfluoxetine and (S)-norfluoxetine. nih.gov The formation of S-norfluoxetine is highly dependent on the CYP2D6 enzyme. pharmgkb.org Due to its slow elimination, this compound, along with its parent compound, accumulates in the body with chronic use, reaching steady-state concentrations after about four weeks. wikipedia.org
This compound is not merely a byproduct but a potent pharmacological agent that contributes significantly to the therapeutic effects of fluoxetine. Both enantiomers of fluoxetine are potent and specific inhibitors of serotonin reuptake. fda.gov this compound shares this characteristic, also acting as a selective serotonin reuptake inhibitor (SSRI). abbiotec.comncats.io
The activity of this compound's enantiomers, however, shows marked differences. S-norfluoxetine is a potent inhibitor of serotonin (5-HT) uptake, with an activity level that is essentially equivalent to that of the fluoxetine enantiomers. fda.govnih.gov In contrast, R-norfluoxetine is significantly less potent in this regard. fda.gov In fact, S-norfluoxetine is estimated to be about 20 times more potent than R-norfluoxetine as a 5-HT reuptake inhibitor. pharmgkb.orgresearchgate.netmdpi.com This makes S-norfluoxetine the primary driver of the prolonged serotonin reuptake inhibition seen after fluoxetine administration. nih.gov
Furthermore, this compound has a notably longer elimination half-life (4 to 16 days) compared to fluoxetine (1 to 6 days). wikipedia.orgfda.gov This extended duration of action means that this compound remains in the system for a considerable time, contributing to a sustained therapeutic effect and a lower risk of withdrawal phenomena upon discontinuation. wikipedia.orgnih.gov Some research also indicates that this compound may be slightly more potent than fluoxetine in certain behavioral models. acs.orgnih.gov
| Compound/Enantiomer | Primary Mechanism of Action | Relative Potency (Serotonin Reuptake Inhibition) | Elimination Half-Life (Chronic Use) |
|---|---|---|---|
| (R/S)-Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Potent | 4 to 6 days wikipedia.org |
| (S)-Norfluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Essentially equivalent to fluoxetine; ~20x more potent than R-norfluoxetine pharmgkb.orgfda.govresearchgate.net | 4 to 16 days wikipedia.orgfda.gov |
| (R)-Norfluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Significantly less potent than S-norfluoxetine and fluoxetine fda.gov |
Role as a Key Metabolite of Fluoxetine
Historical Context of this compound in Neuropsychopharmacology
The discovery and characterization of this compound are intrinsically linked to the development of fluoxetine, a landmark event in the history of antidepressant research.
The journey towards fluoxetine began at Eli Lilly in 1970. Researchers Bryan Molloy and Robert Rathburn started with 3-phenoxy-3-phenylpropylamine, a compound structurally related to the antihistamine diphenhydramine, which had shown some antidepressant properties. This led to the synthesis of numerous derivatives. In May 1972, tests conducted by Jong-Sir Horng, at the suggestion of David Wong, identified the compound later named fluoxetine as a uniquely potent and selective inhibitor of serotonin reuptake.
As fluoxetine progressed through preclinical and clinical development, its metabolism was studied, leading to the identification of this compound as its major, and only active, metabolite. fda.gov The recognition that this compound not only retained but also possessed potent and selective serotonin reuptake inhibition activity was crucial. nih.gov This discovery helped explain the long-lasting effects observed with fluoxetine administration. wikipedia.org At one point, the S-enantiomer, also known as Seproxetine, was investigated by Eli Lilly as a potential antidepressant itself, although its development was never completed. abbiotec.comncats.iodrugbank.com
Early pharmacological studies focused on establishing this compound's activity profile relative to its parent compound. In vitro and in vivo animal studies confirmed that this compound was a highly selective inhibitor of serotonin uptake, with minimal affinity for other neurotransmitter receptors like muscarinic, histaminergic, and α1-adrenergic receptors, similar to fluoxetine. fda.govnih.gov
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866540 | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-03-6 | |
| Record name | Norfluoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfluoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFLUOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norfluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Actions and Molecular Mechanisms
Serotonin (B10506) Reuptake Inhibition by Norfluoxetine
This compound's principal mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which leads to a sustained increase in the concentration of serotonin in the synaptic cleft. nih.govnih.gov
Specificity and Potency of Serotonin Transporter (SERT) Blockade
This compound is a highly potent inhibitor of the serotonin transporter (SERT). nih.govacs.org This action is considered its primary pharmacological effect. While its parent compound, fluoxetine (B1211875), also inhibits SERT, this compound itself contributes significantly to this action during treatment. researchgate.net In vitro studies have demonstrated that this compound has a strong binding affinity for SERT. nih.govnih.gov This selective blockade of serotonin reuptake means that this compound has minimal effects on other neurotransmitter uptake systems at clinically relevant concentrations. researchgate.net Research indicates that this compound displays weak affinity for various other receptors, including those for histamine, opioids, and acetylcholine (B1216132) (muscarinic), as well as for adrenergic and dopamine (B1211576) receptors. pharmgkb.orghres.ca
| Compound | Target | Action | Affinity (Ki) |
| This compound | Serotonin Transporter (SERT) | Inhibitor | High |
| This compound | Norepinephrine Transporter (NET) | Inhibitor | Low |
| This compound | Dopamine Transporter (DAT) | Inhibitor | Very Low/None |
Stereoselective Aspects of Serotonin Reuptake Inhibition by Enantiomers
This compound is a chiral molecule and exists as two separate enantiomers: (S)-norfluoxetine and (R)-norfluoxetine. Research has revealed a significant difference in the potency of these two forms. nih.gov (S)-norfluoxetine is a much more potent inhibitor of serotonin reuptake than its (R)-counterpart. mdpi.compharmgkb.org Studies have shown that (S)-norfluoxetine inhibits serotonin uptake and binding to the serotonin transporter with significantly higher potency than (R)-norfluoxetine. nih.gov Specifically, (S)-norfluoxetine has been reported to be about 20 times more potent than (R)-norfluoxetine in blocking serotonin reuptake. pharmgkb.org This stereoselectivity is a crucial aspect of this compound's pharmacology, with the (S)-enantiomer being the primary contributor to the inhibition of serotonin uptake in vivo. nih.gov
| Enantiomer | Potency in SERT Inhibition |
| (S)-Norfluoxetine | High |
| (R)-Norfluoxetine | Low |
Sustained Increase of Synaptic Serotonin Levels
By blocking the serotonin transporter, this compound effectively prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. wikipedia.org This blockade leads to an accumulation of serotonin in the synapse, thereby enhancing and prolonging its neurotransmission. researchgate.net Studies in animal models have demonstrated that administration of this compound results in a significant and sustained increase in the extracellular levels of serotonin in brain regions such as the frontal cortex. nih.govresearchgate.net This elevation of synaptic serotonin can persist for an extended period, which is consistent with the long half-life of this compound. researchgate.net This sustained increase in serotonergic activity is believed to be a key factor in the therapeutic effects of fluoxetine and its active metabolite, this compound. nih.govresearchgate.net
Interaction with Other Neurotransmitter Systems
While this compound's primary action is on the serotonergic system, there is evidence to suggest it can also modulate other neurotransmitter systems, particularly the dopaminergic system.
Dopaminergic System Modulation by this compound
The influence of this compound on the dopamine system is more complex and less direct than its effects on serotonin.
Research indicates that this compound, much like its parent compound fluoxetine, has a low affinity for dopamine receptors. pharmgkb.orghres.ca However, some studies suggest that chronic administration of fluoxetine, which leads to sustained levels of this compound, may have indirect effects on the dopaminergic system. For instance, some research has pointed to a potential for fluoxetine to influence dopamine D2 receptor binding in a regionally selective manner within the brain, though the direct contribution of this compound to this effect is still under investigation. oup.com One study observed that chronic fluoxetine treatment led to an upregulation of dopamine D1-like receptors in the hippocampus. nih.gov It is important to note that at higher, supratherapeutic concentrations, fluoxetine has been shown to increase synaptic dopamine levels, an effect possibly mediated by its action on 5HT2C receptors. wikipedia.org
Regionally Selective Impact on Dopaminergic Neurotransmission
This compound, along with its parent compound fluoxetine, appears to have a regionally selective effect on dopaminergic neurotransmission in different areas of the brain. oup.comnih.gov Studies have shown that repeated administration of fluoxetine, which leads to sustained levels of this compound, can decrease D2-receptor binding potential in the right medial thalamus. oup.comnih.gov Conversely, a trend towards increased D2-receptor binding potential has been observed in the left putamen under similar conditions. oup.comnih.gov This suggests that the modulation of dopamine function by this compound is not uniform throughout the brain. Furthermore, research on animal models of Parkinson's disease indicates that this compound can protect dopamine neurons from degeneration by inhibiting microglia-derived oxidative stress. nih.gov This neuroprotective effect is associated with a significant reduction in the production of nitric oxide (NO) in activated microglia. nih.gov
Noradrenergic System Influence
Minimal Activity on Noradrenergic Reuptake
This compound, similar to fluoxetine, exhibits minimal direct activity on the reuptake of norepinephrine. nih.govnursingcecentral.com While its primary mechanism of action is the potent and selective inhibition of serotonin reuptake, its influence on the noradrenergic transporter is considered to be significantly less pronounced. nih.govpsychiatrist.com Some studies suggest that at higher concentrations, this compound might have some capacity to affect catecholaminergic mechanisms, including the inhibition of noradrenaline uptake, but this is not its principal pharmacological action. oup.com
Cellular and Subcellular Mechanisms
Modulation of Voltage-Gated Calcium Channels
This compound has been shown to modulate the activity of voltage-gated calcium channels (VGCCs). nih.govresearchgate.net Specifically, it inhibits T-type calcium channels, with research indicating it is a more potent inhibitor than fluoxetine, particularly on the Ca(V)3.3 T-type current (IC50 = 5 µM). researchgate.net The blocking action of this compound on these channels is voltage-dependent, being more pronounced when the channels are in an inactivated state. researchgate.net This suggests a tighter binding to the inactivated state of the channel. researchgate.net Both this compound and fluoxetine reduce the current through neuronal Ca2+ channels in a concentration-dependent manner, with similar efficacy. nih.gov This inhibition of VGCCs may contribute to the compound's broader neurological effects.
Table 2: Inhibitory Concentrations of this compound on Voltage-Gated Calcium Channels
| Channel Type | IC50 | Reference |
| T-type (Ca(V)3.3) | 5 µM | researchgate.net |
| General Neuronal Ca2+ Channels | EC50 = 20.4+/-2.7 microM | nih.gov |
Effects on Neuronal Networks and Synaptic Plasticity
The long-term presence of this compound in the brain, resulting from chronic fluoxetine administration, can induce significant changes in neuronal networks and synaptic plasticity. frontiersin.org These effects are complex and can be region-specific. For instance, long-term treatment has been associated with an increase in the density of mature, mushroom-type dendritic spines in certain brain regions like the hippocampus and medial prefrontal cortex. frontiersin.org This structural remodeling is linked to alterations in synaptic function, including impairments in long-term potentiation (LTP) and long-term depression (LTD), which are key mechanisms of synaptic plasticity. frontiersin.orgfrontiersin.org These changes suggest that chronic exposure to this compound leads to a stabilization and reduced plasticity of neuronal networks. frontiersin.org Furthermore, this compound can influence GABAergic synaptic transmission by decreasing the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal interneurons. mdpi.com This is thought to occur through the inhibition of GABA release and negative modulation of GABAA receptors, leading to disinhibition of these interneurons. mdpi.com
Dendritic Arbor Morphology and Complexity
The direct effects of this compound on the morphology and complexity of dendritic arbors are not extensively detailed in current research literature. However, studies on its parent compound, fluoxetine, provide significant insights, as this compound is its primary active metabolite.
Research on fluoxetine has revealed complex, and at times region-specific, effects on dendritic architecture. Chronic treatment of adult rats with fluoxetine has been shown to induce a reduction in the length and complexity of dendritic arbors of pyramidal neurons in several cortical areas, including the auditory cortex. nih.govnih.gov This structural remodeling, characterized by a shortening and decreased complexity, is thought to be compatible with a molecular shift toward a more mature synaptic profile. nih.gov Three-dimensional reconstruction of neurons has confirmed these findings, indicating a refinement of cortical networks. nih.gov Conversely, other studies have shown that neonatal exposure to fluoxetine can increase the complexity of dendritic arbors in pyramidal neurons within the medial prefrontal cortex. The shape and complexity of dendritic arborizations are critical characteristics that determine how a neuron receives and integrates synaptic inputs. ucsf.edu
Dendritic Spine Density
The influence of this compound on dendritic spine density, the postsynaptic sites of most excitatory synapses, is an area of ongoing investigation. The majority of available data comes from studies of its parent compound, fluoxetine, which has demonstrated the ability to remodel dendritic spines in an age- and region-dependent manner.
In adult mice, chronic fluoxetine treatment was found to increase dendritic spine density in specific layers of the hippocampus, such as the stratum oriens (B10768531) of the CA1 region. nih.gov However, in juvenile rats, acute fluoxetine administration initially increased spine density in the CA1 and dentate gyrus, but chronic exposure appeared to arrest the normal age-associated proliferation of spines into young adulthood. nih.gov Furthermore, studies in middle-aged mice showed a more widespread increase in dendritic spine density throughout the septo-temporal axis of the hippocampus following chronic fluoxetine treatment, suggesting a heightened sensitivity to synaptic remodeling with age. nih.gov While some research mentions this compound in the context of dendritic spine proliferation, specific experimental results detailing its direct impact are not yet thoroughly established. core.ac.ukresearchgate.net
Influence on Neurogenesis
The direct role of this compound in modulating adult neurogenesis has not been definitively established, with some research explicitly stating that its specific effects are not known. nih.gov However, the influence of its parent compound, fluoxetine, on this process is well-documented and provides critical context.
Chronic administration of fluoxetine has been consistently shown to increase neurogenesis in the dentate gyrus of the hippocampus in adult rodents and primates. nih.govjneurosci.orgkyoto-u.ac.jp This process includes stimulating the proliferation of neural progenitor cells and promoting the survival and maturation of new neurons. jneurosci.org Studies have shown that fluoxetine treatment can increase the number of doublecortin-positive cells, a marker for immature neurons, in the dentate gyrus of brain-injured mice, suggesting an enhancement of hippocampal neurogenesis. researchgate.netnih.gov The effects of fluoxetine on neurogenesis can be distinctive, varying based on factors such as age and sex. nih.gov For instance, one study found that fluoxetine increased cell proliferation in adult male rats but not in adolescent males or females. nih.gov This enhancement of neurogenesis is considered a critical component of the therapeutic effects of fluoxetine. jneurosci.orgkyoto-u.ac.jp
Impact on Myelination-Related Gene Expression
Studies investigating perinatal exposure to fluoxetine in animal models have revealed significant, region-specific impacts on the expression of genes related to myelination. biorxiv.orgrug.nlnih.govnih.gov Given that this compound is the active metabolite of fluoxetine, these findings are relevant to its potential mechanisms of action.
In juvenile rats, perinatal fluoxetine exposure was found to enhance the expression of myelin-related genes in the prefrontal cortex while simultaneously inhibiting their expression in the basolateral amygdala. biorxiv.orgnih.govnih.gov This suggests a potential alteration in the timing of brain maturation. biorxiv.orgnih.gov These effects were noted to be more pronounced in males than in females. biorxiv.orgnih.gov Other research in adult rats has also shown that chronic fluoxetine exposure upregulates gene sets significantly enriched for involvement in myelination. researchgate.net
Below is a table summarizing the observed changes in the expression of key myelination-related genes following perinatal fluoxetine exposure in juvenile rats.
| Gene | Protein Product | Brain Region | Observed Effect | Citation |
| Mag | Myelin-Associated Glycoprotein (B1211001) | Prefrontal Cortex | Enhanced Expression | biorxiv.orgnih.gov |
| Basolateral Amygdala | Inhibited Expression | biorxiv.orgnih.gov | ||
| Mbp | Myelin Basic Protein | Prefrontal Cortex | Enhanced Expression | biorxiv.orgnih.gov |
| Basolateral Amygdala | Inhibited Expression | biorxiv.orgnih.gov | ||
| Cldn11 | Claudin-11 | Prefrontal Cortex | Enhanced Expression | rug.nl |
| Basolateral Amygdala | Inhibited Expression | rug.nl | ||
| Cnp | 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase | Prefrontal Cortex | Enhanced Expression | rug.nl |
| Basolateral Amygdala | Inhibited Expression | rug.nl |
This interactive table summarizes research findings on gene expression changes. Data is primarily from studies on perinatal fluoxetine exposure in rats.
Induction of Microglial Apoptosis
This compound has been shown to directly induce apoptosis, or programmed cell death, in microglia. ualberta.caresearchgate.netnih.gov Microglia are the primary immune cells of the central nervous system, and their activation is a key component of neuroinflammatory processes. nih.gov
The table below details the specific effects of this compound on microglia based on laboratory findings.
| Parameter | Method of Measurement | Observed Effect of this compound | Citation |
| Cell Viability | MTT Assay | Decreased at all tested doses | researchgate.netnih.gov |
| Protein Levels | Cell Lysate Analysis | Decreased | researchgate.netnih.gov |
| Apoptosis Marker | Cleaved-Caspase 3 Expression | Increased | ualberta.canih.gov |
| Cell Death | Live/Dead Nuclear Staining | Increased number of dying cells | nih.gov |
| Pro-inflammatory Factors | Nitric Oxide (NO) Release | Attenuated from activated microglia | researchgate.net |
| Tumor Necrosis Factor (TNF) Release | Attenuated from activated microglia | researchgate.net |
This interactive table outlines the demonstrated effects of this compound on microglial cells in vitro.
Metabolic Pathways and Enzyme Interactions
Formation of Norfluoxetine from Fluoxetine (B1211875)
The transformation of fluoxetine into this compound is a critical step in its metabolism, primarily occurring through a process known as N-demethylation. pharmgkb.orgmdpi.com This biochemical reaction involves the removal of a methyl group from the nitrogen atom of the fluoxetine molecule.
N-Demethylation Pathway
The N-demethylation of fluoxetine is the principal metabolic route leading to the formation of this compound. mdpi.comresearchgate.net This process is carried out extensively in the liver, where fluoxetine undergoes significant first-pass metabolism. pharmgkb.orgmdpi.com The resulting metabolite, this compound, is not only active but also contributes to the therapeutic effects of fluoxetine. mdpi.comresearchgate.net
Involvement of Cytochrome P450 (CYP450) Isoenzymes
The N-demethylation of fluoxetine is mediated by a superfamily of enzymes known as cytochrome P450. mdpi.comresearchgate.net Several isoenzymes within this family have been identified as participants in the biotransformation of fluoxetine to this compound. pharmgkb.orgmdpi.com The activity of these enzymes can be influenced by genetic factors, leading to variations in metabolism among individuals. mdpi.commedcraveonline.com
Among the various CYP450 isoenzymes, CYP2D6 is recognized as the major contributor to the metabolism of fluoxetine. medcraveonline.comnih.govpharmgkb.org It plays a crucial role in the N-demethylation process, and its genetic polymorphisms can significantly impact the rate of this compound formation. medcraveonline.commdpi.com Individuals with different CYP2D6 genotypes can exhibit varying plasma concentrations of fluoxetine and this compound. researchgate.net Both fluoxetine and this compound are also inhibitors of CYP2D6, which can lead to clinically relevant drug interactions. pharmgkb.orgmedcraveonline.com
While CYP2D6 is the primary enzyme, other isoenzymes also contribute to the metabolism of fluoxetine. In vitro and in vivo studies have demonstrated the involvement of CYP2C9, CYP2C19, CYP3A4, and CYP3A5 in the N-demethylation of fluoxetine. pharmgkb.orgmdpi.com CYP2C9 appears to be a principal mediator of fluoxetine N-demethylation, particularly at therapeutic concentrations. nih.govnih.gov The contribution of CYP2C19 may become more significant at higher substrate concentrations. nih.gov The roles of CYP3A4 and CYP3A5 are also acknowledged, making the metabolism of fluoxetine a complex interplay of multiple enzymes. pharmgkb.orgdrugbank.com During chronic administration, as CYP2D6 becomes inhibited by fluoxetine and this compound, the influence of these other isoenzymes becomes more pronounced. pharmgkb.orgmdpi.com
Fluoxetine is administered as a racemic mixture, meaning it consists of two enantiomers, (R)-fluoxetine and (S)-fluoxetine, which are mirror images of each other. The metabolism of these enantiomers to their respective this compound counterparts is stereoselective. mdpi.comresearchgate.netmdpi.com
CYP2D6 preferentially metabolizes (S)-fluoxetine to (S)-norfluoxetine. mdpi.commdpi.com In contrast, CYP2C9 shows stereoselectivity towards the demethylation of (R)-fluoxetine. pharmgkb.orgmedcraveonline.comresearchgate.net This enzymatic preference leads to different plasma concentrations of the enantiomers of both fluoxetine and this compound. Notably, (S)-norfluoxetine is a more potent serotonin (B10506) reuptake inhibitor than (R)-norfluoxetine. mdpi.comnih.gov
| Enzyme | Preferred Substrate (Enantiomer) | Resulting Metabolite (Enantiomer) |
| CYP2D6 | (S)-fluoxetine | (S)-norfluoxetine |
| CYP2C9 | (R)-fluoxetine | (R)-norfluoxetine |
Contribution of CYP2C9, CYP2C19, CYP3A4, and CYP3A5
Further Metabolism of this compound
The metabolic journey does not end with the formation of this compound. Research indicates that this compound itself undergoes further metabolism. Studies have shown that CYP2D6 is likely involved in the subsequent metabolism of (S)-norfluoxetine, but not (R)-norfluoxetine. nih.govpharmgkb.org The complete metabolic profile of fluoxetine is complex, with more than half of the metabolic end products remaining unidentified. pharmgkb.orgmdpi.com The primary route of elimination for these metabolites is through oxidative metabolism and conjugation, with excretion mainly occurring in the urine. pharmgkb.orgmdpi.com
O-Dealkylation to p-trifluoromethylphenol
One of the metabolic routes for this compound is O-dealkylation. nih.gov This process is believed to be mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which convert this compound into p-trifluoromethylphenol. nih.govdrugbank.com This resulting metabolite is then further processed into hippuric acid. nih.govnih.gov
Glucuronidation for Excretion
To facilitate its removal from the body, this compound undergoes a phase II conjugation reaction known as glucuronidation. nih.govdrugbank.com This process, occurring in the liver, attaches a glucuronic acid moiety to the this compound molecule, forming this compound glucuronide. chemdad.comhmdb.ca This transformation increases the water solubility of the compound, allowing it to be more readily excreted in the urine. chemdad.com Following administration of fluoxetine, approximately 10% is excreted as this compound glucuronide. chemdad.com
Enzyme Inhibition by this compound
This compound, along with its parent compound, is a known inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide array of drugs. pharmgkb.orgwikipedia.org This inhibitory action is a key factor in potential drug-drug interactions.
CYP2D6 Inhibition Mechanisms
Both fluoxetine and this compound are potent inhibitors of CYP2D6. chemdad.comwikipedia.orgoup.com The mechanism of this inhibition is primarily competitive and reversible. nih.govpharmgkb.orgnih.gov S-norfluoxetine, in particular, demonstrates a high binding affinity for the CYP2D6 enzyme, with a reported Ki value of 35 nM. nih.gov This strong affinity means that even at therapeutic concentrations, this compound can effectively compete with and inhibit the metabolism of other drugs that are substrates of CYP2D6. nih.govnih.gov The prolonged inhibitory effect on CYP2D6 is also attributed to the long elimination half-life of this compound. pharmgkb.orgnih.gov
CYP2C19 Inhibition
This compound also exhibits inhibitory effects on CYP2C19. wikipedia.orgnih.gov Both enantiomers of this compound act as time-dependent inhibitors of this enzyme. nih.gov Research has identified (S)-norfluoxetine as the more potent inhibitor of the two, with a time-dependent inhibition affinity constant (KI) of 7 μM. nih.govresearchgate.net In vivo predictions suggest that (S)-norfluoxetine is the primary contributor to CYP2C19 drug-drug interactions. nih.govnih.gov Studies have shown that fluoxetine administration can lead to a significant decrease in CYP2C19 activity, with one study noting an 86% decrease in the oral clearance of omeprazole (B731), a CYP2C19 substrate. nih.gov
CYP3A4 Inhibition
The inhibition of CYP3A4 by this compound is also a significant aspect of its metabolic profile. oup.com (R)-norfluoxetine has been identified as a time-dependent inhibitor of CYP3A4, and it is considered the more potent of the enantiomers in this regard. nih.govresearchgate.net The reported KI value for (R)-norfluoxetine's inhibition of CYP3A4 is 8 μM. nih.govresearchgate.net While in vitro studies and predictions suggest a potential for significant in vivo inhibition of CYP3A4, some clinical studies have shown less of an effect than anticipated. nih.govnih.govresearchgate.net For instance, one study found that two weeks of fluoxetine dosing did not affect the area under the curve (AUC) of midazolam and lovastatin, both CYP3A4 substrates. nih.govnih.gov
Inhibition of P-glycoprotein
This compound has been shown to inhibit P-glycoprotein (P-gp), a transport protein involved in drug efflux. wikipedia.orgnih.gov In vitro studies using L-MDR1 cells, a model for human P-gp, demonstrated that this compound exhibits intermediate P-gp inhibition. nih.govresearchgate.net This inhibitory activity suggests that this compound could potentially affect the pharmacokinetics of other drugs that are substrates of P-glycoprotein. nih.gov
Preclinical Investigations and Models
In vitro Studies
Norfluoxetine, the primary active metabolite of fluoxetine (B1211875), is a potent and selective inhibitor of serotonin (B10506) (5-hydroxytryptamine, 5-HT) uptake. fda.govnih.govhres.ca Like its parent compound, this compound exists as two stereoisomers, (S)-norfluoxetine and (R)-norfluoxetine, which exhibit significant differences in their pharmacological activity. nih.govresearchgate.net
In vitro studies using rat brain synaptosomes have demonstrated that (S)-norfluoxetine is substantially more potent than (R)-norfluoxetine at inhibiting serotonin uptake. nih.gov Assays measuring the inhibition of [3H]paroxetine binding to serotonin uptake sites also confirm the higher potency of the S-enantiomer. nih.gov Specifically, (S)-norfluoxetine was found to be 22 times more potent than (R)-norfluoxetine in inhibiting serotonin uptake and 20 times more potent in inhibiting [3H]paroxetine binding. nih.gov The activity of (S)-norfluoxetine is considered essentially equivalent to that of the enantiomers of fluoxetine. fda.gov
Inhibition of Serotonin (5-HT) Uptake by this compound Enantiomers nih.gov
| Compound | Inhibition of 5-HT Uptake (pKi) | Inhibition of [3H]paroxetine Binding (pKi) | Inhibition of 5-HT Uptake (IC50, nM) | Inhibition of [3H]paroxetine Binding (IC50, nM) |
|---|---|---|---|---|
| (S)-Norfluoxetine | 7.86 | 8.88 | 14 | 1.3 |
| (R)-Norfluoxetine | - | - | 308 (22x less potent) | 26 (20x less potent) |
This compound and its enantiomers are known to inhibit various cytochrome P450 (CYP) enzymes, which can be a source of drug-drug interactions. In vitro investigations have characterized this compound as a reversible and time-dependent inhibitor of several key drug-metabolizing enzymes, including CYP2D6, CYP2C19, and CYP3A4. nih.govresearchgate.net
Both (R)- and (S)-norfluoxetine are high-affinity reversible inhibitors of CYP2D6, with the (S)-enantiomer being approximately 10-fold more potent. nih.gov The binding affinity (Ki) of (S)-norfluoxetine to CYP2D6 is particularly high. nih.gov In vitro studies have also shown that this compound is a more potent inhibitor of CYP3A activity than its parent compound, fluoxetine. asm.org The inhibitory potential of this compound enantiomers against various CYP isoforms has been quantified, revealing a complex inhibition profile. nih.govasm.org
Inhibition Constants (Ki) of this compound Enantiomers for CYP Enzymes
| Compound | CYP2D6 Ki (nM) nih.govnih.gov | CYP3A Ki (µM) asm.org |
|---|---|---|
| (S)-Norfluoxetine | 35 | 9 - 19 |
| (R)-Norfluoxetine | ~350 (estimated 10-fold less potent) | - |
Recent preclinical research has explored the interaction of this compound with nuclear receptors, specifically estrogen receptors (ERs). nih.govnih.gov In vitro studies using the T47D-Kbluc human breast cancer cell line, which expresses ERs, have demonstrated that this compound can modulate ER-mediated gene expression. nih.govresearchgate.net
In a firefly luciferase reporter gene assay, this compound alone was able to induce a statistically significant increase in luciferase activity, but only at the highest tested concentration of 10 μM, suggesting it is a weak ER agonist at high concentrations. nih.govnih.govresearchgate.net More notably, when tested in binary mixtures with 17β-estradiol, this compound potentiated the activity of the endogenous estrogen. nih.govnih.gov A significant increase in luminescence was observed at low submicromolar concentrations of this compound in the presence of a constant low concentration of estradiol. nih.govresearchgate.net Conversely, other studies using the MCF-7 breast cancer cell line found that this compound exhibited anti-proliferative effects, both alone and in combination with 17β-estradiol, at micromolar concentrations. farmaciajournal.com
This compound has been shown to modulate the activity of voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability. frontiersin.orgresearchgate.netphysiology.org Specifically, its effects have been studied on Kv3.2 channels, a subfamily associated with high-frequency firing of neurons. physiology.orgnih.gov
In whole-cell patch-clamp recordings using HEK293 cells expressing Kv3.2 channels, this compound was found to be a more effective inhibitor than fluoxetine. frontiersin.orgresearchgate.net Research investigating a gain-of-function variant of the KCNC2 gene (V473A), which encodes the Kv3.2 channel, found that this compound was not only more potent but also more selective in its inhibition. frontiersin.org It demonstrated a 7-fold greater selectivity in inhibiting the variant Kv3.2 channel currents compared to the wild-type (WT) currents, suggesting a potential for targeted therapeutic action. frontiersin.orgresearchgate.net
Inhibitory Concentration (IC50) of this compound on Kv3.2 Channels frontiersin.orgresearchgate.net
| Compound | Kv3.2 WT (IC50) | Kv3.2 V473A Variant (IC50) | WT:V473A (1:1) (IC50) |
|---|---|---|---|
| This compound | 2.91 µM | 0.38 µM | 0.69 µM |
| Fluoxetine | 11.4 µM | 12.2 µM | 12.8 µM |
In vitro studies using primary microglial cell cultures have revealed that this compound can exert significant immunomodulatory and pro-apoptotic effects. nih.govnih.gov Microglia, the resident immune cells of the central nervous system, play a key role in neuroinflammation. nih.gov
Treatment of rat cortical microglial cultures with this compound was shown to suppress the activation of NADPH oxidase and inhibit the production of nitric oxide (NO) following exposure to lipopolysaccharide (LPS), an inflammatory stimulus. nih.gov this compound was found to be more potent than fluoxetine in this regard. nih.gov Further studies demonstrated that this compound significantly attenuated the release of the pro-inflammatory factor tumor necrosis factor (TNF) from LPS-activated microglia. researchgate.net Additionally, research has shown that this compound, similar to its parent compound, can induce the apoptotic death of microglia. nih.gov This was evidenced by decreased cell viability, reduced protein levels in cell lysates, and increased expression of the apoptotic marker cleaved-caspase 3 in microglial cultures treated with 10 μM this compound. nih.govresearchgate.net
Effects on Ion Channels (e.g., Kv3.2 channels)
In vivo Animal Models
The preclinical effects of this compound have been investigated in various animal models, providing insights into its neuroprotective and behavioral activities. nih.govnih.govnih.gov
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, this compound demonstrated significant neuroprotective effects. nih.gov Administration of this compound after MPTP-induced lesions prevented the degeneration of nigrostriatal dopamine (B1211576) (DA) neurons. nih.gov This protective action was associated with the inhibition of MPTP-induced microglial activation and the suppression of reactive oxygen species (ROS) production in the substantia nigra. nih.gov
Ex vivo studies following in vivo administration in rats have corroborated the potent and selective inhibition of serotonin uptake by (S)-norfluoxetine. nih.gov The S-enantiomer effectively inhibited 5-HT uptake in the cerebral cortex and decreased levels of the serotonin metabolite 5-HIAA in the hypothalamus, with these effects persisting for 24 hours. nih.gov In contrast, the R-enantiomer was markedly less potent in vivo. nih.gov
Animal models of depression and anxiety have also been utilized. nih.govmdpi.com For instance, in a mouse model where an anxiety/depressive-like state was induced by chronic corticosterone (B1669441) treatment, subsequent chronic treatment with fluoxetine (which is metabolized to this compound) reversed the behavioral dysfunctions. nih.gov The long half-life of this compound is thought to contribute to the prolonged therapeutic effect observed after fluoxetine administration in these models. mdpi.com Studies in Caenorhabditis elegans also indicate that this compound is slightly more potent and has a longer elimination half-life than fluoxetine. acs.org
Rodent Models of Depression and Anxiety.tandfonline.comjneurosci.orgmdpi.comfrontiersin.org
In rodent models designed to simulate conditions of depression and anxiety, this compound has demonstrated significant effects. Studies in socially isolated mice, a model known to induce behavioral abnormalities akin to psychiatric disorders, have shown that this compound, similar to fluoxetine, can normalize brain levels of the neurosteroid allopregnanolone (B1667786). tandfonline.com This is noteworthy as allopregnanolone is a potent positive modulator of GABA-A receptors, and its dysregulation is implicated in stress-related disorders. tandfonline.com
Acute administration of fluoxetine in rats has been shown to paradoxically increase anxiety-like behavior, a phenomenon also observed in the early stages of treatment in humans. frontiersin.org While the direct role of this compound in this acute effect is still under investigation, the complex interplay between fluoxetine and this compound in the brain is a key area of research. jneurosci.org Pharmacokinetic studies in mice have detailed the distribution of both fluoxetine and this compound in the brain and serum following administration, providing a basis for understanding their behavioral effects. jneurosci.org The long half-life of this compound is considered to contribute significantly to the prolonged therapeutic action of fluoxetine. mdpi.com
Studies in Caenorhabditis elegans.researchgate.netresearchgate.netnih.govphylumtech.comacs.orgacs.org
The nematode Caenorhabditis elegans has emerged as a valuable model organism in ecotoxicological and neuropharmacological research. researchgate.netresearchgate.netnih.govacs.org Studies using C. elegans have demonstrated that the nematode can absorb fluoxetine and metabolize it into this compound. researchgate.netnih.govacs.org
Investigations into the comparative potency of the two compounds have revealed that this compound is slightly more potent than fluoxetine in this model. nih.govphylumtech.com This was observed in assays measuring both general activity and chemotaxis. nih.govphylumtech.com Specifically, at a concentration of 10 mg/L, this compound led to a significantly greater reduction in activity compared to fluoxetine. nih.govphylumtech.com Furthermore, this compound exhibits a longer elimination half-life in C. elegans. nih.govacs.org These findings underscore the importance of considering the metabolic conversion to this compound when evaluating the effects of fluoxetine in this organism. acs.orgacs.org
Interactive Data Table: Comparative Potency of Fluoxetine and this compound in C. elegans
| Compound | Endpoint | EC50 (mg/L) (95% Confidence Interval) |
| Fluoxetine | Activity | 40.0 (11.4–68.5) nih.govphylumtech.com |
| This compound | Activity | 10.1 (3.18–17.0) nih.govphylumtech.com |
| Fluoxetine | Chemotaxis | 16.0 (-56.9 to 88.9) nih.gov |
| This compound | Chemotaxis | 14.22 (8.64–19.80) nih.gov |
Zebrafish Larvae Models.mdpi.comresearchgate.netnih.govbohrium.comup.pt
Zebrafish larvae (Danio rerio) are another key model in toxicological and developmental studies. Research has shown that both fluoxetine and this compound can induce developmental abnormalities, such as increased instances of abnormal pigmentation. mdpi.comup.pt
Interestingly, some studies suggest that fluoxetine causes more pronounced alterations in gene expression compared to this compound. mdpi.comup.pt Specifically, fluoxetine exposure tended to lead to a downregulation of gene expression, while this compound resulted in upregulation or no change. mdpi.comup.pt However, other research indicates that this compound may have a more significant impact on certain physiological parameters, like heart rate, and possesses a higher potential for accumulation in zebrafish. bohrium.com In terms of locomotor behavior, both compounds have been shown to have an inhibitory effect. bohrium.com
Anticonvulsant Studies in Mouse Epilepsy Models.nih.govijbamr.comaaem.plpsu.edu
This compound has been investigated for its potential anticonvulsant properties in mouse models of epilepsy. In a study using the pentylenetetrazol-induced seizure model, pretreatment with this compound, at a dose of 20mg/kg, significantly increased the survival rate and duration, demonstrating a protective effect against seizures. nih.gov This effect was found to be similar to that of fluoxetine. nih.gov
Further research has shown that fluoxetine can enhance the anticonvulsant effects of conventional antiepileptic drugs. aaem.pl The mechanism behind this anticonvulsant activity is thought to involve, in part, the positive modulation of GABA-A receptors. Studies on recombinant GABA-A receptors have revealed that this compound is even more potent than fluoxetine in modulating receptor activity.
Studies in Feline Models.researchgate.netresearchgate.netcabidigitallibrary.org
Studies comparing oral and transdermal administration of fluoxetine in cats found that the bioavailability of the transdermal route was substantially lower than the oral route. researchgate.net Regardless of the administration route, the long elimination half-lives of both fluoxetine and this compound were observed. researchgate.net
Interactive Data Table: Mean Plasma Elimination Half-Life in Cats (Oral Administration)
| Compound | Mean Elimination Half-Life (hours) |
| Fluoxetine | 47 researchgate.net |
| This compound | 55 researchgate.net |
Comparative Studies with Fluoxetine in Preclinical Settings.nih.govbohrium.comnih.gov
Across various preclinical models, comparative studies have consistently highlighted the significant pharmacological activity of this compound, often comparable or even superior to its parent compound, fluoxetine.
In C. elegans , this compound was found to be slightly more potent than fluoxetine in affecting activity and chemotaxis. nih.gov
In mouse epilepsy models , this compound demonstrated anticonvulsant effects that were similar to those of fluoxetine. nih.gov Both compounds were also found to equally block neuronal Ca2+ channels in isolated rat cochlear neurons. nih.gov
In zebrafish larvae , while both compounds induce certain toxic effects, the specifics of their impact can differ. For example, one study noted that this compound had a more significant effect on heart rate and a higher accumulative potential than fluoxetine. bohrium.com
Clinical Research and Therapeutic Implications
Norfluoxetine Concentrations in Biological Matrices
The distribution and concentration of this compound throughout the body are key factors in its clinical profile. Research has focused on quantifying its levels in plasma, the brain, and other biological fluids to better understand its pharmacokinetics.
Following administration of fluoxetine (B1211875), this compound is formed through N-demethylation. nih.gov After several weeks of treatment, the plasma concentrations of the S-enantiomers of both fluoxetine and this compound are typically about twice as high as the R-enantiomers. pharmgkb.org Studies have reported a wide range of plasma concentrations for this compound, with one study in Mexican patients showing levels from 25.3 to 328 ng/mL after more than six months of therapy. nih.gov
The ratio of this compound to fluoxetine in the plasma can be an indicator of metabolic activity. A positive correlation between fluoxetine and this compound plasma concentrations has been observed. nih.gov However, multicenter studies have found no clear relationship between the plasma concentrations of fluoxetine, this compound, their sum, or their ratio, and the clinical response in patients with major depression. psychiatryonline.orgpsychiatryonline.org
Interactive Data Table: Plasma Concentrations of Fluoxetine and this compound
| Study Population | Fluoxetine Plasma Concentration (ng/mL) | This compound Plasma Concentration (ng/mL) | Key Findings |
| Mexican patients with mental disorders | 18.4–517.9 | 25.3–328 | 40% of patients were below the therapeutic reference range. nih.gov |
| Patients with major depression (multicenter study) | Not specified | Not specified | No apparent relationship between plasma concentrations and clinical response. psychiatryonline.orgpsychiatryonline.org |
| Healthy individuals (CYP2D6 poor vs. extensive metabolizers) | AUC was 1871 ± 328 for PMs and 481 ± 245 for EMs | Not specified | Significant differences in fluoxetine AUC based on CYP2D6 phenotype. pharmgkb.org |
This compound, along with its parent compound fluoxetine, demonstrates significant accumulation in the brain. nih.gov Studies using in vivo 19-fluorine nuclear magnetic resonance spectroscopy have measured the combined brain concentrations of fluoxetine and this compound. nih.gov Research indicates that fluoxetine and this compound accumulate in the human brain, with concentrations potentially reaching up to 10.7 µg/mL and achieving a plateau after 6 to 8 months of treatment. nih.govresearchgate.net
The brain-to-plasma ratio for the combined total of fluoxetine and this compound has been reported to be approximately 20:1. nih.govresearchgate.net Another study found a mean brain-to-plasma ratio of 2.6 for the parent drug and its metabolite combined. nih.govpsychiatryonline.org This accumulation in the central nervous system is a critical aspect of its therapeutic action.
Interactive Data Table: Brain Accumulation of Fluoxetine and this compound
| Measurement | Finding | Source |
| Brain Concentration (Fluoxetine + this compound) | Up to 10.7 µg/mL | nih.govresearchgate.net |
| Brain-to-Plasma Ratio (Fluoxetine + this compound) | Approximately 20:1 | nih.govresearchgate.net |
| Mean Brain-to-Plasma Ratio (Fluoxetine + this compound) | 2.6 (SD = 1.0) | nih.govpsychiatryonline.org |
This compound is detectable in various other biological fluids, which has implications for drug excretion and exposure in specific populations, such as breastfed infants.
Urine: Fluoxetine is primarily eliminated through oxidative metabolism and conjugation, with less than 10% being excreted in the urine as unchanged fluoxetine or its glucuronide. pharmgkb.org While specific concentrations of this compound in urine are not always detailed, it is a known route of elimination for fluoxetine metabolites. nih.gov
Breast Milk: Studies have consistently detected this compound in the breast milk of mothers taking fluoxetine. In one study of four mothers, the total concentration of fluoxetine and this compound in breast milk ranged from 39 to 177 ng/mL. cambridge.orgnih.gov The milk-to-plasma ratio for this compound has been reported to be 0.62. Despite its presence in breast milk, the resulting plasma and urine concentrations in breastfed infants were below the level of detection in one study. cambridge.orgnih.gov Another study reported that the relative dose of fluoxetine plus this compound for an infant was 2.4% at two weeks and 3.8% at two months after delivery, suggesting minimal exposure. ausl.re.it
Interactive Data Table: this compound in Other Biological Fluids
| Biological Fluid | Concentration Range | Key Findings |
| Breast Milk | 39–177 ng/mL (total fluoxetine + this compound) | This compound is consistently detected. cambridge.orgnih.gov |
| Infant Plasma (from breastfed infants) | Below limit of detection | Minimal exposure suggested. cambridge.orgnih.gov |
| Infant Urine (from breastfed infants) | Below limit of detection | Minimal exposure suggested. cambridge.orgnih.gov |
Brain Accumulation and Brain-to-Plasma Ratios
Pharmacogenomic Influences on this compound Metabolism
CYP2D6 is a key enzyme responsible for the N-demethylation of fluoxetine to this compound, particularly the formation of the more potent S-norfluoxetine. nih.govpharmgkb.orgresearchgate.net Genetic polymorphisms in the CYP2D6 gene can categorize individuals into different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers.
Studies have consistently shown that individuals who are CYP2D6 poor metabolizers have higher steady-state plasma concentrations of fluoxetine and lower concentrations of this compound. researchgate.net The fluoxetine/norfluoxetine ratio is also correlated with the number of active CYP2D6 genes. researchgate.net For instance, CYP2D6 extensive metabolizers have been found to have almost double the this compound/fluoxetine ratio compared to intermediate metabolizers. nih.gov In contrast, the S-norfluoxetine/S-fluoxetine ratio is highest in ultrarapid metabolizers and lowest in poor metabolizers. pharmgkb.org
Interactive Data Table: Impact of CYP2D6 Phenotype on this compound Levels
| CYP2D6 Phenotype | Effect on Fluoxetine Levels | Effect on this compound Levels | Effect on this compound/Fluoxetine Ratio |
| Poor Metabolizer | Higher plasma concentrations | Lower plasma concentrations | Lowest |
| Intermediate Metabolizer | Higher plasma concentrations than extensive metabolizers | Lower plasma concentrations than extensive metabolizers | Lower than extensive metabolizers |
| Extensive (Normal) Metabolizer | Lower plasma concentrations than poor/intermediate metabolizers | Higher plasma concentrations than poor/intermediate metabolizers | Higher than intermediate metabolizers |
| Ultrarapid Metabolizer | Not specified | Not specified | Highest S-norfluoxetine/S-fluoxetine ratio |
While CYP2D6 plays a major role, other enzymes also contribute to the metabolism of fluoxetine.
CYP2C9: This enzyme is also involved in the demethylation of fluoxetine, with a preference for R-fluoxetine. pharmgkb.org Some studies suggest that CYP2C9 polymorphisms can modulate the plasma concentrations of fluoxetine and the active moiety (fluoxetine plus this compound), especially in individuals who are extensive metabolizers for CYP2D6. researchgate.net In this subgroup, those carrying detrimental CYP2C9 alleles had higher R-fluoxetine concentrations. nih.gov
CYP2C19: The role of CYP2C19 in fluoxetine metabolism is considered secondary. researchgate.net Some research indicates that polymorphic CYP2C19 may be more important at higher substrate concentrations. amegroups.cn However, other studies have found no statistically significant relationship between CYP2C19 genotypes and the plasma concentrations of fluoxetine or this compound enantiomers. nih.gov
Interactive Data Table: Role of Other CYP Enzymes in this compound Metabolism
| Enzyme | Role in this compound Formation | Impact of Polymorphisms |
| CYP2C9 | Involved in demethylation, particularly of R-fluoxetine. pharmgkb.org | Can modulate R-fluoxetine concentrations, especially in CYP2D6 extensive metabolizers. nih.govresearchgate.net |
| CYP2C19 | Secondary role, may be more significant at high substrate concentrations. researchgate.netamegroups.cn | Some studies show no significant impact on plasma concentrations. nih.gov |
CYP2D6 Polymorphisms and Impact on this compound Levels
Drug-Drug Interactions Mediated by this compound
This compound, the primary active metabolite of fluoxetine, plays a substantial role in the drug-drug interaction profile of its parent compound. Both fluoxetine and this compound are inhibitors of several key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of numerous medications. pharmgkb.orgnih.gov The long elimination half-life of this compound, which can range from 4 to 16 days, means that its inhibitory effects on these enzymes are prolonged and can persist for weeks even after the discontinuation of fluoxetine. drugbank.comaafp.org This sustained presence creates a complex scenario where this compound, along with fluoxetine, can significantly alter the pharmacokinetics of co-administered drugs. nih.gov
Mechanisms of Interaction (Competitive Inhibition, Mechanism-Based Inhibition)
This compound and its parent compound, fluoxetine, interact with CYP enzymes through distinct mechanisms, primarily competitive and mechanism-based inhibition. nih.gov
Competitive Inhibition: The most prominent mechanism, particularly for CYP2D6, is competitive inhibition. nih.govnih.govresearchgate.net Both S-fluoxetine and its metabolite S-norfluoxetine are potent substrates for CYP2D6 and exhibit a high binding affinity for the enzyme's active site. nih.govresearchgate.net S-norfluoxetine, in particular, has a very high affinity (Ki = 35 nM). nih.govresearchgate.net By binding strongly to the enzyme, this compound competitively blocks other drugs (substrates) from accessing the enzyme for their own metabolism. The prolonged inhibitory effect on CYP2D6 is largely attributed to this strong, reversible binding combined with the long half-lives of both fluoxetine and this compound, which maintain high circulating concentrations. nih.govpharmgkb.orgmdpi.com
Mechanism-Based Inhibition: This form of interaction, also known as time-dependent inhibition (TDI), involves the metabolic activation of the inhibitor by the target enzyme into a reactive species that subsequently inactivates the enzyme. nih.gov This leads to a more durable, sometimes irreversible, reduction in enzyme activity. nih.gov
CYP2C19: Both enantiomers of fluoxetine and this compound have been shown to be time-dependent inhibitors of CYP2C19. nih.gov In vitro studies have identified (S)-norfluoxetine as the most potent time-dependent inhibitor of this enzyme, suggesting it plays a critical role in the in vivo inhibition of CYP2C19. nih.govnih.gov
CYP3A4: this compound also exhibits mechanism-based inhibition towards CYP3A4. researchgate.net Specifically, (R)-norfluoxetine, along with (S)-fluoxetine, has been identified as a time-dependent inhibitor of CYP3A4, with (R)-norfluoxetine predicted to be the more significant contributor to in vivo interactions. nih.govnih.gov
Interactions with Other CYP2D6 Substrates
This compound, in conjunction with fluoxetine, is a potent inhibitor of CYP2D6. bpac.org.nzoup.comuspharmacist.com This potent inhibition has significant clinical implications for drugs that are primarily metabolized by this enzyme. pharmgkb.org The co-administration of fluoxetine can impair the clearance of CYP2D6 substrates, leading to elevated plasma concentrations and an increased risk of toxicity. oup.com
Research has demonstrated the profound in vivo effect of this interaction. For instance, a clinical study observed that administration of fluoxetine resulted in a 27-fold increase in the area-under-the-curve (AUC) of dextromethorphan (B48470), a sensitive CYP2D6 probe substrate. nih.govjwatch.org The inhibition is so significant that it can effectively convert individuals who are normally extensive metabolizers (EMs) of CYP2D6 substrates into poor metabolizers (PMs). nih.gov It is estimated that the S-enantiomer of this compound is responsible for approximately 40% of the total in vivo inhibition of CYP2D6 observed during fluoxetine therapy. nih.gov Clinically important interactions have been reported with various CYP2D6 substrates, including tricyclic antidepressants (e.g., desipramine) and neuroleptics. pharmgkb.org
Interactions with CYP2C19 and CYP3A4 Substrates
This compound's inhibitory effects extend beyond CYP2D6 to include other crucial drug-metabolizing enzymes like CYP2C19 and CYP3A4. pharmgkb.orgnih.gov
Interactions with CYP2C19 Substrates: this compound is a significant inhibitor of CYP2C19, primarily through a mechanism-based process. nih.govresearchgate.net In vitro models predict a strong interaction, and this has been confirmed in vivo. nih.gov A clinical study documented a 7.1-fold increase in the AUC of omeprazole (B731), a substrate of CYP2C19, following fluoxetine administration. nih.govjwatch.org The enantiomers (R)-fluoxetine and (S)-norfluoxetine are the primary agents of this inhibition. nih.gov These findings suggest that this compound can substantially increase the exposure to co-administered drugs that are CYP2C19 substrates. pharmgkb.org
Interactions with CYP3A4 Substrates: this compound is also an inhibitor of CYP3A4, the most abundant CYP enzyme in the human liver. oup.comuspharmacist.com In vitro studies characterize (R)-norfluoxetine as a moderate, mechanism-based inhibitor of CYP3A4. nih.govnih.govresearchgate.net However, the clinical picture is complex. While in vitro data and modeling predict a potential 60-62% reduction in CYP3A4 activity, in vivo studies with sensitive CYP3A4 substrates like midazolam have not shown significant changes in their clearance. nih.govnih.govjwatch.org One hypothesis for this discrepancy is that fluoxetine and this compound may also induce the expression of CYP3A4 messenger RNA, an effect that could counteract the direct enzymatic inhibition. jwatch.org Despite the conflicting in vivo data with certain drugs, the potential for this compound to inhibit the metabolism of other CYP3A4 substrates remains a clinical consideration. oup.com
| Enzyme | This compound Enantiomer(s) Involved | Mechanism of Inhibition | Example Substrates | Observed In Vivo Effect |
|---|---|---|---|---|
| CYP2D6 | (S)-Norfluoxetine | Competitive Inhibition nih.govresearchgate.net | Dextromethorphan, Tricyclic Antidepressants pharmgkb.orgnih.gov | Strong Inhibition (e.g., 27-fold increase in dextromethorphan AUC) nih.govjwatch.org |
| CYP2C19 | (S)-Norfluoxetine | Mechanism-Based (Time-Dependent) Inhibition nih.govnih.gov | Omeprazole, Clopidogrel nih.govpharmgkb.org | Strong Inhibition (e.g., 7.1-fold increase in omeprazole AUC) nih.govjwatch.org |
| CYP3A4 | (R)-Norfluoxetine | Mechanism-Based (Time-Dependent) Inhibition nih.govnih.gov | Midazolam, Lovastatin nih.gov | Insignificant change in clearance of some substrates in vivo nih.govjwatch.org |
Clinical Significance of Interactions
The drug-drug interactions mediated by this compound are of considerable clinical importance. The potent and prolonged inhibition of CYP2D6 necessitates careful monitoring and potential dose adjustments when co-administering drugs metabolized by this pathway, particularly those with a narrow therapeutic index like certain antidepressants and antipsychotics. pharmgkb.orgoup.com Similarly, the strong inhibition of CYP2C19 can lead to clinically relevant increases in the plasma concentrations of its substrates. nih.govpharmgkb.org
The most critical factor amplifying the clinical significance of these interactions is the exceptionally long half-life of this compound. drugbank.com This characteristic means that the risk of a drug interaction does not cease immediately upon stopping fluoxetine but can persist for several weeks, a crucial consideration for prescribers when switching medications. aafp.org While the in vivo impact on CYP3A4 appears less pronounced than predicted, the complexity of the interactions—involving multiple enzymes, stereoisomers, and opposing mechanisms (inhibition vs. induction)—makes the net effect difficult to predict and underscores the need for vigilant clinical observation when combining drugs with fluoxetine. jwatch.org
Exploration of Therapeutic Potential Beyond Major Depressive Disorder
As the principal active metabolite of fluoxetine, this compound contributes significantly to the therapeutic efficacy of the parent drug in a range of psychiatric conditions beyond major depressive disorder. mayocliniclabs.com Its action as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) is central to its utility in these disorders. nih.gov
Role in Obsessive-Compulsive Disorder and Panic Disorder
Obsessive-Compulsive Disorder (OCD): Fluoxetine is approved by the U.S. Food and Drug Administration (FDA) and is established as a first-line pharmacotherapy for the treatment of OCD in both adult and pediatric populations. wikipedia.orgnih.govpsychiatryonline.org Multiple large, placebo-controlled clinical trials have confirmed its efficacy in reducing the severity of both obsessions and compulsions. wikidoc.orgacnp.org In a 13-week multicenter study, fluoxetine was significantly more effective than a placebo in improving OCD symptoms. acnp.org this compound, with its sustained presence and potent SSRI activity, is a key contributor to this therapeutic effect. psychiatryonline.org The long half-life of this compound may be particularly advantageous in maintaining a stable therapeutic effect for a chronic condition like OCD. psychiatryonline.org
Panic Disorder: Fluoxetine is also an FDA-approved treatment for panic disorder, with or without agoraphobia. drugbank.comnih.govwikidoc.org Controlled clinical trials have demonstrated that treatment with fluoxetine can dramatically decrease the frequency of panic attacks compared to a placebo. wikidoc.org The therapeutic action is mediated by the inhibition of serotonin reuptake by both fluoxetine and its active metabolite, this compound, which helps to modulate the neural circuits implicated in panic and anxiety.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fluoxetine |
| (R)-fluoxetine |
| (S)-fluoxetine |
| (R)-norfluoxetine |
| (S)-norfluoxetine |
| Serotonin |
| Dextromethorphan |
| Desipramine |
| Omeprazole |
| Clopidogrel |
| Midazolam |
Potential in Developmental and Epileptic Encephalopathy
Recent research has brought to light the potential of this compound, the primary active metabolite of fluoxetine, in the context of precision medicine for certain genetic epilepsies. Specifically, studies have investigated its effects on developmental and epileptic encephalopathies (DEE) caused by gain-of-function (GOF) variants in potassium channel genes, such as KCNC2.
A case report detailed the treatment of two siblings suffering from a severe form of DEE associated with a specific de novo variant in the KCNC2 gene (V473A). nih.govwustl.edu This genetic variant leads to a GOF in the Kv3.2 potassium channels encoded by KCNC2. nih.gov While treatment with fluoxetine led to improved seizure control and developmental progress in the siblings, subsequent laboratory analysis revealed that this compound was a more potent and selective inhibitor of the faulty ion channels. nih.govwustl.edu
In vitro experiments demonstrated that this compound was more effective than fluoxetine at selectively targeting the pathogenic activity of the variant Kv3.2 channels. nih.govresearchgate.net It exhibited a seven-fold greater selectivity in inhibiting the variant currents compared to the wild-type (WT) currents. nih.govresearchgate.netresearchgate.net This selectivity is a crucial aspect of targeted therapy, as it suggests the potential to normalize neuronal activity with a lower risk of affecting normal physiological functions. The findings suggest that for patients with GOF variants in KCNC2 and potentially other neuronal potassium channels like KCNC1, the therapeutic benefits observed from fluoxetine administration may be significantly mediated by its long-lasting and more selective metabolite, this compound. nih.govresearchgate.netresearchgate.net
Table 1: Research Findings on this compound in Developmental and Epileptic Encephalopathy
| Parameter | Finding |
|---|---|
| Condition | Developmental and Epileptic Encephalopathy (DEE) |
| Genetic Variant | KCNC2 V473A (Gain-of-Function) |
| Target Channel | Kv3.2 voltage-activated potassium channels |
| This compound's Effect | More effective and selective inhibitor than fluoxetine. nih.govresearchgate.net |
| Selectivity | 7-fold greater selectivity for variant Kv3.2 currents over Wild-Type (WT) currents. nih.govresearchgate.netresearchgate.net |
| IC₅₀ for Variant Current | ~0.4 µM nih.govresearchgate.netresearchgate.net |
| IC₅₀ for WT Current | ~2.9 µM nih.govresearchgate.netresearchgate.net |
| Clinical Outcome | Treatment resulted in improved seizure control and development in two siblings. nih.govwustl.edu |
Consideration in Bulimia Nervosa and Premenstrual Dysphoric Disorder
While fluoxetine is an established treatment for bulimia nervosa (BN) and premenstrual dysphoric disorder (PMDD), the role of its active metabolite, this compound, is a significant consideration in its therapeutic profile and long-term efficacy. nih.govpharmgkb.orgnih.gov
In the treatment of bulimia nervosa , studies have shown that plasma concentrations of both fluoxetine and this compound are associated with a reduction in bulimic pathology. nih.gov One assessment revealed a significant correlation between plasma levels of this compound and the reduction of BN symptoms. nih.govresearchgate.net The extended half-life of this compound, estimated to be as long as 16 days, is thought to contribute to the sustained therapeutic effect of fluoxetine, which is crucial for managing a chronic and relapsing condition like BN. nih.govhres.ca
For premenstrual dysphoric disorder , a condition characterized by cyclical symptoms, the pharmacokinetic profile of this compound is particularly relevant. nih.govresearchgate.net The long elimination half-life of both fluoxetine and this compound means that stable concentrations are maintained in the body, which may underpin the effectiveness of different dosing strategies. nih.govfda.gov The sustained presence of this compound ensures continuous serotonin reuptake inhibition, which is believed to be the primary mechanism of action for alleviating the mood and physical symptoms of PMDD. nih.govfda.gov This long half-life is a key factor when considering the pharmacodynamics of the treatment, as it ensures that the therapeutic agent remains active throughout the luteal phase when symptoms occur. nih.gov
Table 2: Considerations of this compound in BN and PMDD
| Disorder | Consideration | Details |
|---|---|---|
| Bulimia Nervosa (BN) | Contribution to Efficacy | Plasma levels of this compound have been associated with a reduction in bulimia pathology. nih.gov |
| Pharmacokinetic Profile | The long half-life (up to 16 days) of this compound contributes to the sustained efficacy of treatment. nih.govhres.ca | |
| Premenstrual Dysphoric Disorder (PMDD) | Mechanism of Action | As an active metabolite, this compound contributes to the presumed mechanism of inhibiting serotonin reuptake. nih.govfda.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Fluoxetine |
| This compound |
| Serotonin |
Advanced Analytical Methodologies for Norfluoxetine Research
Chromatographic Techniques
Chromatography stands as the cornerstone for the separation and quantification of norfluoxetine from its parent compound, fluoxetine (B1211875), and other potential interferents in biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently utilized techniques, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound in serum, plasma, and brain tissue. nih.govresearchgate.net Typically, reversed-phase HPLC is used, which separates compounds based on their hydrophobicity.
One established HPLC method utilizes a C18 column with ultraviolet (UV) detection at 226 nm to measure this compound and fluoxetine in serum. researchgate.netoup.com This method demonstrates good linearity over a concentration range of 25 to 800 µg/L. researchgate.netoup.com Another HPLC method, also using UV detection (at 227 nm), was developed for the analysis of this compound in small volumes (0.1 ml) of serum or brain homogenates, achieving a detection limit of 5.0 ng/ml and recoveries of up to 90%. nih.gov This micro-method is particularly advantageous for studies involving small animals. nih.gov To enhance selectivity, some HPLC methods incorporate an ion-interaction reagent, such as octylamine, into the mobile phase. tandfonline.com
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Matrix | Serum | Serum, Brain Homogenate |
| Column | Reversed-phase | Not Specified |
| Detection | UV (226 nm) | UV (227 nm) |
| Linearity | 25 - 800 µg/L | Not Specified |
| Limit of Detection | Not Specified | 5.0 ng/ml |
| Recovery | Not Specified | Up to 90% |
| Internal Standard | Reduced Haloperidol | Not Specified |
| Reference | researchgate.netoup.com | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and sensitive platform for the analysis of this compound, particularly in urine and other biological samples. jrespharm.comjrespharm.com This technique combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. To improve the volatility and chromatographic behavior of this compound, a derivatization step, such as acylation with pentafluoropropionic anhydride, is often necessary before GC-MS analysis. oup.com
A GC-MS method for the simultaneous determination of fluoxetine and this compound in urine has been developed using a capillary column (HP-5MS). jrespharm.com This method demonstrated linearity in the ranges of 6-125 ng/mL for this compound. jrespharm.com Another sensitive GC-MS method, which also employed derivatization, achieved a limit of detection of 12.5 pg/L and a limit of quantitation of 25 pg/L for both fluoxetine and this compound in blood, urine, and tissue samples. oup.com Chiral GC-MS methods have also been developed to separate and quantify the enantiomers of this compound in biological fluids, which is significant as the enantiomers exhibit different pharmacological activities. nih.govnih.gov
| Parameter | GC-MS Method 1 | Chiral GC-MS Method |
| Matrix | Urine | Urine, Plasma |
| Column | HP-5MS (30m x 250 µm i.d. x 0.25 µm) | HYDRODEX β-6TBDM® (50 m × 0.25 mm × 0.25 μm) |
| Derivatization | Acetylation | Not Specified |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (Electron Impact Selective-Ion Monitoring) |
| Linearity | 6 - 125 ng/mL (SPE) / 10 - 80 ng/mL (LLE) | 50 - 500 ng/mL |
| Ions Monitored (m/z) | Not Specified | 134 for this compound enantiomers |
| Internal Standard | Maprotiline | Diphenhydramine |
| Reference | jrespharm.com | nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of this compound in biological matrices due to its exceptional sensitivity, specificity, and high-throughput capabilities. researchgate.netresearchgate.net This technique allows for the direct analysis of complex samples with minimal preparation.
A sensitive and high-throughput LC-MS/MS method using a silica (B1680970) column and an aqueous-organic mobile phase has been validated for the determination of this compound in human plasma, with a lower limit of quantitation (LLOQ) of 0.5 ng/mL. researchgate.net Another LC-MS/MS method, developed for therapeutic drug monitoring, demonstrated linearity for this compound in the range of 5.90-188.70 ng/mL in serum. magtechjournal.com The use of a deuterated internal standard, such as Fluoxetine-D6, is common in LC-MS/MS assays to ensure high accuracy and precision. nih.gov These methods often employ reversed-phase columns, such as a C18 column, and a mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid. nih.gov
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Matrix | Human Plasma | Serum |
| Column | Silica | ES Sonoma C18(2) (2.1 mm×50 mm, 3 μm) |
| Mobile Phase | Acetonitrile, water, trifluoroacetic acid (TFA), and ammonium (B1175870) acetate | 0.2% formic acid in acetonitrile and 50% methanol-water with 6 mmol·L-1 ammonium acetate |
| Detection | Tandem Mass Spectrometry (m/z 296 → 134 for this compound) | Tandem Mass Spectrometry (MRM mode) |
| Linearity | 0.5 - 250 ng/mL | 5.90 - 188.70 ng·mL-1 |
| LLOQ | 0.5 ng/mL | Not Specified |
| Internal Standard | Fentanyl-d5 | N-methyl fluoxetine |
| Reference | researchgate.net | magtechjournal.com |
Spectroscopic Approaches
While chromatography is dominant, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been uniquely applied for in vivo studies of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in vivo
In vivo ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to non-invasively measure the concentration of fluorine-containing compounds, including fluoxetine and this compound, directly within the human brain. nih.govnih.govpsychiatryonline.org This technique provides valuable insights into the pharmacokinetics of this compound at its site of action.
Studies using ¹⁹F NMR have demonstrated that the combined concentration of fluoxetine and this compound in the brain is significantly higher than in plasma, with a mean brain-to-plasma ratio of approximately 2.6. nih.govpsychiatryonline.org These in vivo measurements have also been used to determine the elimination half-life of combined fluoxetine and this compound in the brain, which was found to be significantly long at 382 ± 48 hours. capes.gov.brresearchgate.net While this technique offers a unique window into brain pharmacokinetics, it does not distinguish between fluoxetine and this compound, providing a combined concentration. nih.gov
| Parameter | In Vivo ¹⁹F NMR Spectroscopy |
| Analyte | Combined Fluoxetine and this compound |
| Matrix | Human Brain |
| Key Finding | Mean brain:plasma ratio of 2.6 (SD=1.0) |
| Elimination Half-life (Brain) | 382 ± 48 hours (combined) |
| Reference | nih.govpsychiatryonline.orgcapes.gov.brresearchgate.net |
Sample Preparation Techniques for Biological Matrices
The analysis of this compound in biological matrices such as plasma, serum, urine, and tissue necessitates effective sample preparation to remove interfering substances like proteins and lipids. The most common techniques are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. jrespharm.commdpi.com
Liquid-Liquid Extraction (LLE) is a conventional method that involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. researchgate.netjrespharm.comtaylorfrancis.com For this compound, this is typically performed after alkalinizing the sample. researchgate.net Common extraction solvents include n-heptane, n-hexane, and mixtures like n-heptane–isoamyl alcohol. mdpi.com
Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. jrespharm.comjrespharm.com This technique utilizes a solid sorbent packed in a cartridge to retain the analyte of interest while the matrix components are washed away. A variety of sorbents, including apolar (C8, C18), ion-exchange (SCX), and polymeric sorbents (Oasis HLB), have been used for the extraction of this compound from biological samples. researchgate.netresearchgate.net
Protein Precipitation is a simpler and faster method often used for serum and plasma samples, particularly before LC-MS/MS analysis. magtechjournal.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and pelletize proteins, leaving the analyte in the supernatant.
More advanced microextraction techniques like solid-phase microextraction (SPME) and hollow-fiber liquid-phase microextraction (HF-LPME) have also been applied for the extraction of this compound, offering advantages in terms of reduced solvent consumption and high enrichment factors. mdpi.com
| Technique | Principle | Common Application for this compound | Advantages | Disadvantages | References |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Extraction from urine, serum, and plasma. | Simple, cost-effective. | Can be labor-intensive, uses larger volumes of organic solvents. | researchgate.netjrespharm.comresearchgate.netmdpi.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Extraction from urine, plasma, and serum. | High recovery, cleaner extracts, automation-friendly. | Can be more expensive than LLE. | jrespharm.comjrespharm.comresearchgate.net |
| Protein Precipitation | Proteins are precipitated out of solution using a solvent or salt. | Pre-treatment of plasma and serum for LC-MS/MS. | Fast, simple, high-throughput. | Less clean extracts compared to LLE and SPE. | magtechjournal.commdpi.com |
| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Analyte is extracted from the sample, through a thin layer of organic solvent immobilized in the pores of a hollow fiber, and into an acceptor phase within the fiber. | Extraction from whole blood. | High enrichment factor, low solvent consumption. | Can be more complex to optimize. | mdpi.com |
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of this compound from biological fluids like plasma and urine. jrespharm.comresearchgate.net This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.
One common approach involves the use of C18 silica-based SPE cartridges. researchgate.net In a study developing an SPE-HPLC-UV method, a lab-synthesized C18 sorbent was used for the extraction of this compound from human plasma. The method was validated in a concentration range of 15 to 500 ng/mL, with detection limits of 4.2 ng/mL for this compound. The recoveries were comparable to commercial sorbents, ranging from 85% to 105%, but the in-house sorbent demonstrated fewer interfering peaks. researchgate.net
Another study employed automated SPE with Oasis HLB cartridges for the extraction of this compound from human plasma, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provided a linear range of 0.5–50 ng/mL. researchgate.net For wastewater samples, Evolute CX-50 extraction cartridges have been used, yielding extraction recoveries between 65% and 82% for this compound at trace concentrations. diva-portal.orgnih.gov
A gas chromatography-mass spectrometric (GC-MS) method for urine samples also utilized SPE. jrespharm.comresearchgate.net The linearity for this compound with SPE was established in the range of 6-125 ng/mL, with recovery rates between 87% and 109%. jrespharm.comresearchgate.net These findings highlight the versatility and efficiency of SPE for the analysis of this compound in diverse biological and environmental samples.
Table 1: Performance of Solid-Phase Extraction Methods for this compound Analysis
| Analytical Method | Matrix | Sorbent | Linear Range (ng/mL) | Recovery (%) | Detection Limit (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | Human Plasma | Lab-made C18 | 15 - 500 | 85 - 105 | 4.2 | researchgate.net |
| LC-MS/MS | Human Plasma | Oasis HLB | 0.5 - 50 | Not Reported | Not Reported | researchgate.net |
| LC-MS/MS | Wastewater | Evolute CX-50 | Not Reported | 65 - 82 | Not Reported | diva-portal.orgnih.gov |
| GC-MS | Urine | Not Specified | 6 - 125 | 87 - 109 | Not Reported | jrespharm.comresearchgate.net |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is another prevalent technique for the sample preparation of this compound. jrespharm.comresearchgate.net This method involves the partitioning of the analyte between two immiscible liquid phases.
In a GC-MS method for the analysis of this compound in urine, LLE was compared to SPE. jrespharm.comresearchgate.net The LLE procedure demonstrated a linearity range of 10-80 ng/mL for this compound, with recoveries between 87% and 109%. jrespharm.comresearchgate.net Another study describes a high-performance liquid chromatographic (HPLC) method with ultraviolet detection for plasma samples, where LLE resulted in an extraction recovery of 93% for this compound. researchgate.net
A sensitive GC-MS method for various biological samples, including blood, urine, and tissue, utilized LLE with n-butyl chloride after alkalinization of the sample. nih.gov This method achieved a limit of detection of 12.5 µg/L and a limit of quantitation of 25 µg/L for this compound. nih.gov Dispersive liquid-liquid microextraction (DLLME) has also been developed as a rapid and efficient alternative, minimizing the use of organic solvents. nih.gov
Table 2: Performance of Liquid-Liquid Extraction Methods for this compound Analysis
| Analytical Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | Detection Limit | Reference |
|---|---|---|---|---|---|
| GC-MS | Urine | 10 - 80 | 87 - 109 | Not Reported | jrespharm.comresearchgate.net |
| HPLC-UV | Plasma | Not Reported | 93 | Not Reported | researchgate.net |
| GC-MS | Blood, Urine, Tissue | 50 - 1000 µg/L | Not Reported | 12.5 µg/L | nih.gov |
Protein Precipitation
Protein precipitation (PP) is a straightforward and rapid method for sample preparation, particularly for plasma and serum samples, where high protein content can interfere with analysis. scielo.brresearchgate.net This technique involves the addition of a precipitating agent to denature and remove proteins. scielo.brresearchgate.net
In one study, various precipitating agents, including organic solvents, acids, and salts, were evaluated for the enantioselective analysis of this compound in plasma. scielo.brresearchgate.netresearchgate.net Acetonitrile, at a 3:1 ratio with plasma, was found to be the most effective, achieving 99.7% protein precipitation. scielo.brresearchgate.net The subsequent analysis by liquid chromatography with fluorescence detection (LC-FD) had a quantification limit of 30 ng/mL for each this compound enantiomer and was linear up to 1000 ng/mL. researchgate.net
Another LC-MS/MS method for fluoxetine in human plasma also utilized protein precipitation for sample extraction. ijper.org This highlights the utility of protein precipitation as a simple and effective sample cleanup technique for high-throughput analysis. ijper.org
Table 3: Protein Precipitation for this compound Analysis
| Precipitating Agent | Matrix | Efficiency | Analytical Method | Quantification Limit (ng/mL) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| Acetonitrile | Plasma | 99.7% | LC-FD | 30 | Up to 1000 | scielo.brresearchgate.net |
| Not Specified | Human Plasma | Not Reported | LC-MS/MS | Not Reported | Not Reported | ijper.org |
Chiral Analysis for Enantiomer Separation
This compound possesses a chiral center, resulting in two enantiomers, (R)-norfluoxetine and (S)-norfluoxetine, which may exhibit different pharmacological activities. nih.govresearchgate.net Therefore, chiral analysis is essential for understanding the stereoselective metabolism and pharmacokinetics of this compound.
Several chromatographic techniques have been developed for the enantiomeric separation of this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common approach. For instance, a Chiralcel OD-R column has been used for the enantioselective analysis of this compound in plasma samples. researchgate.net Another study utilized an acetylated β-cyclodextrin column for the chiral separation of this compound enantiomers in rabbit plasma, urine, and vitreous humor. oup.com
Gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase has also been employed. nih.gov A developed method successfully separated the enantiomers of this compound, with (S)-norfluoxetine eluting at 35.85 minutes and (R)-norfluoxetine at 36.50 minutes. nih.gov
Furthermore, chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used for the enantioselective determination of this compound in wastewater samples. diva-portal.orgnih.gov This method utilized a chiral α1-acid glycoprotein (B1211001) column and achieved high enantiomeric resolution. diva-portal.orgnih.gov The development of these chiral separation methods is critical for elucidating the distinct roles of each this compound enantiomer.
Table 4: Chiral Separation Methods for this compound Enantiomers
| Analytical Method | Chiral Stationary Phase/Selector | Matrix | Application | Reference |
|---|---|---|---|---|
| HPLC | Chiralcel OD-R | Plasma | Enantioselective analysis | researchgate.net |
| HPLC | Acetylated β-cyclodextrin | Rabbit Plasma, Urine, Vitreous Humor | Chiral separation | oup.com |
| GC-MS | Chiral stationary phase | Urine, Plasma | Enantiomer analysis | nih.gov |
| LC-MS/MS | Chiral α1-acid glycoprotein | Wastewater | Enantioselective determination | diva-portal.orgnih.gov |
| Capillary Electrophoresis | Cyclodextrin derivatives | Plasma, Serum | Stereoselective analysis | nih.gov |
Emerging Research Directions
Proteomic and Metabolomic Investigations
Emerging research is increasingly employing proteomic and metabolomic approaches to understand the detailed molecular mechanisms of norfluoxetine. These studies aim to identify specific protein and metabolite markers associated with its action and to build a more comprehensive picture of its biological effects.
Identification of Protein and Metabolite Markers
Research into protein and metabolite markers of this compound exposure, while not as extensive as for its parent compound fluoxetine (B1211875), has identified several key molecules. These findings often arise from studies investigating the broader effects of fluoxetine or from ecotoxicological research.
In toxicological studies using the crustacean Daphnia magna, exposure to this compound has been shown to alter the levels of several proteins. Notably, increases in the levels of cytochrome c and ERK1/2 proteins were observed at elevated concentrations, suggesting an induction of apoptotic pathways. srce.hr Concurrently, a decrease in total protein content was noted under conditions of subacute exposure to high concentrations of this compound. srce.hr Further supporting the involvement of apoptosis, studies in primary microglia have demonstrated that this compound increases the expression of the apoptotic marker cleaved-caspase 3. nih.gov
Metabolomic studies specifically identifying markers for this compound are less common. However, research on fluoxetine has identified its primary active metabolite, this compound, as a key analyte in biological samples. nih.gov In zebrafish embryos, this compound is the only metabolite of fluoxetine that accumulates under environmentally relevant exposure scenarios, making it a crucial marker of exposure in aquatic species. researchgate.netacs.org
Table 1: Identified Protein Markers in Response to this compound Exposure
| Protein Marker | Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Cytochrome c | Daphnia magna | Increased levels | srce.hr |
| ERK1/2 | Daphnia magna | Increased levels | srce.hr |
| Cleaved-caspase 3 | Microglia | Increased expression | nih.gov |
Integrated Omics Approaches for Understanding Mechanisms
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unravel the complex mechanisms of action of this compound. While comprehensive, integrated multi-omics studies focused solely on this compound are still in their early stages, research on fluoxetine and other selective serotonin (B10506) reuptake inhibitors (SSRIs) provides a framework for future investigations. nih.govfrontiersin.org
Studies in aquatic species have begun to integrate different levels of biological information. For example, research in the blue mussel (Mytilus trossulus) has examined the effects of this compound on the transcriptome, revealing changes in the mRNA levels of genes involved in detoxification and serotonin signaling pathways. researchgate.net Specifically, this compound exposure was linked to altered expression of genes encoding for cytochrome P450 enzymes and the serotonin receptor. researchgate.net In zebrafish larvae, transcriptomic analysis has shown that this compound can upregulate the expression of genes such as dat and mao. mdpi.com
These transcriptomic findings provide a foundation for future integrated studies. By combining this gene expression data with proteomic analyses of the corresponding protein levels and metabolomic profiling of downstream metabolic pathways, researchers can build a more complete and dynamic model of this compound's effects. Such an approach, which connects gene-level changes to protein function and metabolic output, is essential for a holistic understanding of the compound's physiological and toxicological impact. frontiersin.org The development of machine learning and other advanced computational tools will be crucial for integrating these large, multi-layered datasets and identifying the most critical pathways and biomarkers. frontiersin.org
Computational Modeling and Simulation
Computational modeling and simulation have become indispensable tools in pharmacology and toxicology, allowing for the prediction and understanding of a compound's behavior in biological systems. For this compound, two key modeling approaches are Physiologically Based Pharmacokinetic (PBPK) and Population Pharmacokinetic (PopPK) modeling.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound based on physiological and biochemical parameters. researchgate.net PBPK models for fluoxetine and its active metabolite, this compound, have been developed to predict their pharmacokinetic profiles under various conditions.
These models incorporate in vitro data and the physicochemical properties of the compounds to simulate their concentration over time in different body tissues. medrxiv.org A key aspect of these models is the inclusion of metabolism by cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP2C19, and CYP3A4, which are responsible for the conversion of fluoxetine to this compound. researchgate.netfrontiersin.org
Developed PBPK models have successfully predicted the plasma concentration-time profiles of both fluoxetine and this compound following single and repeated administrations. medrxiv.org For instance, simulations have accurately matched observed clinical data, with key pharmacokinetic parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) for this compound being predicted with high fidelity. researchgate.net These models are valuable for understanding how factors like genetic variations in CYP enzymes might affect the pharmacokinetic profile of this compound. medrxiv.org
Table 2: PBPK Model Simulation Accuracy for this compound
| Parameter | Mean Ratio (Simulated/Observed) | Reference |
|---|---|---|
| Cmax | 1.08 | researchgate.netmedrxiv.org |
Population Pharmacokinetic (PopPK) Modeling
PopPK modeling uses statistical methods to analyze pharmacokinetic data from a population of individuals, aiming to quantify the sources of variability in drug concentrations among them. medchemexpress.com This approach is particularly useful for understanding the pharmacokinetics of this compound in specific populations, such as children and adolescents, or in special situations like breastfeeding.
PopPK analyses have been conducted using data from both pediatric and adult populations to understand the pharmacokinetic characteristics of fluoxetine and this compound. mdpi.com These studies have revealed that while there are differences in the steady-state concentrations of this compound between children and adolescents, these are largely attributable to differences in body weight. mdpi.com
Furthermore, PopPK models have been developed to predict the concentration of this compound in breast milk, which is a critical factor in assessing infant exposure. mdpi.comnih.gov By using drug concentration data from milk samples, researchers have been able to construct models that can reasonably describe the concentration-time profiles of both fluoxetine and its conversion to this compound. nih.gov These models provide a valuable tool for estimating infant exposure without the need for direct blood sampling from the infant. mdpi.com
Environmental Presence and Ecotoxicological Studies
The widespread use of fluoxetine has led to the detection of both the parent compound and its persistent, active metabolite, this compound, in various environmental compartments, raising concerns about their ecological impact. srce.hr
This compound is frequently detected in wastewater treatment plant effluents, surface waters, and even drinking water. frontiersin.org Its presence in aquatic environments is of particular concern because it can be more abundant than fluoxetine and retains significant biological activity. nih.gov The persistence of this compound is due in part to its incomplete removal during conventional wastewater treatment processes. frontiersin.org
Ecotoxicological studies have investigated the effects of this compound on a range of non-target aquatic organisms. In the nematode Caenorhabditis elegans, this compound has been shown to be slightly more potent than fluoxetine and to have a longer elimination half-life. nih.gov Studies on the water flea Daphnia magna have demonstrated that even at environmentally relevant concentrations, this compound can induce oxidative and apoptotic effects. srce.hr
Research on fish species, such as zebrafish (Danio rerio), has shown that this compound can accumulate in tissues, including the brain, liver, and muscle. Such bioaccumulation can lead to various adverse effects. For example, transcriptomic analyses in the Baltic mussel (Mytilus trossulus) have revealed that this compound can disrupt reproductive physiology by altering the expression of genes related to gametogenesis and neurotransmission, leading to its classification as a potential endocrine-disrupting chemical. frontiersin.org
Table 3: Summary of Ecotoxicological Findings for this compound
| Organism | Observed Effect | Reference |
|---|---|---|
| Caenorhabditis elegans | More potent and longer elimination half-life than fluoxetine | nih.gov |
| Daphnia magna | Oxidative and apoptotic effects | srce.hr |
| Mytilus trossulus | Disruption of reproductive physiology, alteration of gene expression | frontiersin.org |
Q & A
Q. How is norfluoxetine detected and quantified in biological tissues, and what methodological considerations ensure accuracy?
this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-concentration analytes in complex matrices . Method validation must include matrix-matched calibration curves to account for tissue-specific ion suppression/enhancement effects. For aquatic studies, homogenization of brain or liver tissues (e.g., bluegill, catfish) followed by solid-phase extraction and isotopic internal standardization (e.g., deuterated this compound) minimizes variability . Detection limits below 0.01 ng/g are achievable, but cross-reactivity with fluoxetine metabolites requires chromatographic separation optimization .
Q. What experimental models are appropriate for assessing this compound toxicity in aquatic organisms?
Fish species like Lepomis macrochirus (bluegill) and Ictalurus punctatus (catfish) are validated models due to their metabolic capacity to convert fluoxetine to this compound . Studies should measure tissue-specific bioaccumulation (brain > liver > muscle) and pair these with controlled exposure systems to differentiate ambient vs. metabolically derived this compound. However, a critical limitation is the frequent absence of concurrent water concentration data, necessitating isotopic tracing or passive sampling devices to quantify bioavailability .
Q. What statistical approaches resolve contradictions in this compound toxicity data across species?
Meta-analyses using toxic ratios (TR = predicted baseline toxicity / experimental toxicity) can harmonize interspecies variability. For example, algae studies show this compound has TR = 10–80, indicating specific toxicity beyond baseline predictions, while fish data often lack pharmacokinetic normalization . Mixed-effects models that account for tissue partitioning coefficients and metabolic rates (e.g., allometric scaling) improve cross-species extrapolation .
Advanced Research Questions
Q. How do conformational differences between fluoxetine and this compound influence their electrochemical behavior in analytical assays?
this compound’s primary amine group undergoes oxidation at higher potentials than fluoxetine’s tertiary amine, complicating voltammetric detection on glassy carbon electrodes. Conformational analysis via Raman spectroscopy and density functional theory (DFT) reveals that this compound’s flexible side chain reduces electron transfer kinetics, leading to diminished anodic signals. Methodological adjustments, such as using boron-doped diamond electrodes or derivatization with electroactive tags, can enhance sensitivity .
Q. What experimental designs address the time-dependent inhibition of cytochrome P450 enzymes by this compound enantiomers?
Competitive inhibition assays using human liver microsomes must account for (R)- and (S)-norfluoxetine stereoselectivity. Apparent inhibition rates (kapp) should be modeled using additive or synergistic frameworks (e.g., eq. 4 in ) with parameterization via nonlinear regression. Co-incubation with fluoxetine requires chiral chromatography to isolate enantiomer-specific effects, as (S)-norfluoxetine exhibits 2-fold higher kinact/KI ratios than (R)-enantiomers .
Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound pharmacokinetics in non-target organisms?
Physiologically based pharmacokinetic (PBPK) models for fish should integrate in vitro hepatic clearance rates (e.g., from trout hepatocytes) and partition coefficients (e.g., log Kliposome-water). Sensitivity analyses must address interspecies differences in plasma protein binding and biliary excretion, which are poorly characterized for this compound. Validation against in vivo tissue residue data (e.g., ) is critical to refine model parameters .
Q. What mechanistic insights explain this compound’s effects on TREK-2 potassium channels in neuronal studies?
Patch-clamp electrophysiology combined with molecular dynamics simulations reveals that this compound alters membrane elasticity (modulus ENFX/E0 < 1), promoting channel inhibition independent of phosphorylation states. Experimental protocols should include control measurements with inert membrane perturbants (e.g., cholesterol analogs) to isolate this compound-specific effects .
Methodological Guidance
- For tissue residue studies : Always pair tissue homogenate analysis with passive water sampling (e.g., POCIS) to distinguish bioaccumulation pathways .
- For electrochemical assays : Use deuterated internal standards and electrode preconditioning (e.g., 0.1 M H2SO4 cycling) to stabilize this compound oxidation signals .
- For algal toxicity tests : Combine growth rate inhibition (72-h EC50) with PSII fluorescence assays to differentiate energy budget effects from photosynthetic damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
